Ethoxyidazoxan

Descripción general

Descripción

- Su etapa de investigación y desarrollo (I+D) más avanzada está actualmente marcada como "sin progreso", y está indicado para el tratamiento del envenenamiento .

Etoxi-idazoxan: es un fármaco de molécula pequeña desarrollado por la Universidad de Aston e Indivior. Funciona como un .

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para Etoxi-idazoxan no están fácilmente disponibles en el dominio público. Es esencial tener en cuenta que es un antagonista de los α-adrenorreceptores.

- Los métodos de producción industrial permanecen sin revelar.

Análisis De Reacciones Químicas

- Es probable que el Etoxi-idazoxan se someta a diversas reacciones químicas, pero los detalles precisos son de carácter propietario.

- Los reactivos y condiciones comunes utilizados en estas reacciones no están documentados públicamente.

- Los productos principales formados a partir de estas reacciones permanecen sin revelar.

Aplicaciones Científicas De Investigación

Ethoxyidazoxan is a compound primarily recognized for its role as an alpha-2 adrenergic receptor antagonist. Its applications span various fields, including pharmacology, neuroscience, and potential therapeutic interventions. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Neuropharmacology

This compound has been utilized in neuropharmacological studies to investigate its effects on neurotransmitter systems. It serves as a selective antagonist, providing insights into the role of alpha-2 adrenergic receptors in neurotransmission.

- Case Study : A study demonstrated that this compound administration resulted in increased norepinephrine release in the prefrontal cortex, suggesting its potential for enhancing cognitive functions and addressing conditions such as attention deficit hyperactivity disorder (ADHD) .

Imaging Ligands

The compound has been explored as a potential imaging ligand for studying alpha-2 adrenergic receptors in vivo. Its ability to cross the blood-brain barrier makes it suitable for neuroimaging applications.

- Data Table: Imaging Ligands Derived from this compound

| Compound Name | Binding Affinity | Selectivity | Blood-Brain Barrier Penetration |

|---|---|---|---|

| This compound | High | Alpha-2 | Yes |

| 2-Fluoroethoxy-idazoxan | Moderate | Alpha-2 | Yes |

| 2-Iodopropoxy-idazoxan | High | Alpha-2 | Yes |

These derivatives exhibit promising characteristics for imaging studies, facilitating the exploration of alpha-2 receptor dynamics in various neurological conditions .

Therapeutic Potential

This compound has been investigated for its therapeutic potential in several disorders characterized by dysregulated adrenergic signaling.

- Case Study : Research indicated that this compound may alleviate symptoms of anxiety disorders by modulating the noradrenergic system. In animal models, treatment with the compound led to reduced anxiety-like behaviors, highlighting its potential as an anxiolytic agent .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are primarily linked to its antagonistic action on alpha-2 adrenergic receptors. By blocking these receptors, this compound enhances neurotransmitter release, particularly norepinephrine, which plays a crucial role in mood regulation and cognitive function.

Effects on Cognitive Function

Studies have shown that this compound can improve cognitive performance in tasks requiring attention and memory.

- Data Table: Cognitive Effects of this compound

| Study Type | Cognitive Task | Effect Observed |

|---|---|---|

| Animal Model | Memory Retention | Improved performance |

| Human Trials | Attention Task | Enhanced focus |

These findings suggest that this compound could be beneficial in treating cognitive impairments associated with various psychiatric disorders .

Mecanismo De Acción

- El mecanismo de acción del Etoxi-idazoxan implica antagonizar los α-adrenorreceptores. Estos receptores desempeñan un papel en la regulación de diversos procesos fisiológicos.

- Los objetivos moleculares y las vías implicadas en sus efectos son de carácter propietario y requieren mayor investigación.

Comparación Con Compuestos Similares

- La singularidad del Etoxi-idazoxan reside en su antagonismo de los α-adrenorreceptores.

- Compuestos similares incluyen idazoxan, que también actúa como un antagonista de los α-adrenorreceptores y un antagonista de los receptores de imidazolinas. idazoxan no llegó al mercado como antidepresivo .

- Otros compuestos relacionados no están explícitamente listados.

Actividad Biológica

Ethoxyidazoxan, a selective antagonist of α2-adrenoceptors, has garnered interest in pharmacological research due to its diverse biological activities. This article explores the compound's effects on neurotransmitter release, behavioral outcomes, and its potential therapeutic applications.

Overview of this compound

This compound is a derivative of idazoxan, which is primarily known for its role as an α2-adrenoceptor antagonist. It exhibits a range of biological activities that make it a valuable tool for studying adrenergic mechanisms in both animal models and clinical settings.

This compound operates primarily through the blockade of α2-adrenoceptors, which are inhibitory receptors located on presynaptic neurons. By antagonizing these receptors, this compound increases the release of norepinephrine and other neurotransmitters in the central nervous system (CNS).

1. Neurotransmitter Release

Research indicates that this compound enhances norepinephrine release in the frontal cortex, leading to increased dopaminergic activity without significantly affecting serotonin levels . This effect is crucial for understanding its potential in treating conditions related to adrenergic dysregulation.

2. Behavioral Studies

This compound has been tested in various behavioral paradigms:

- Catalepsy Reversal : In studies involving haloperidol-induced catalepsy in rats, this compound demonstrated significant efficacy in reversing motor symptoms associated with extrapyramidal side effects . The effective dose ranged from 0.16 to 5.0 mg/kg, with an ED50 of 0.25 mg/kg.

- Alcohol Interaction : A study examining the effects of this compound on alcohol pharmacokinetics found that it reduced peak blood alcohol levels and altered subjective feelings of stimulation and sedation during intoxication . This suggests potential applications in managing alcohol-related disorders.

3. Pain Modulation

This compound has been associated with pro-nociceptive actions, indicating that it may enhance pain responses under certain conditions . This duality presents challenges and opportunities for its use in pain management strategies.

Case Studies

Case Study 1: Motor Symptoms in Parkinson's Disease

A pilot study explored the effects of idazoxan (and by extension, this compound) on motor symptoms in patients with Parkinson's disease. The findings suggested improvements in motor function, highlighting the potential therapeutic role of α2-adrenoceptor antagonists in neurodegenerative disorders .

Case Study 2: Alcohol Intoxication Management

In a controlled trial involving ten participants, administration of this compound was shown to decrease stimulant effects while increasing sedation during alcohol consumption. The results indicated that this compound could modify the subjective experience of intoxication and may serve as a protective agent against alcohol's stimulating effects .

Data Summary

| Study | Effect Observed | Dosage | Outcome |

|---|---|---|---|

| Catalepsy Reversal | Reversed haloperidol-induced catalepsy | 0.16 - 5.0 mg/kg | Significant improvement |

| Alcohol Interaction | Reduced peak blood alcohol levels | 40 mg | Decreased stimulation, increased sedation |

Propiedades

Número CAS |

96576-24-8 |

|---|---|

Fórmula molecular |

C13H16N2O3 |

Peso molecular |

248.28 g/mol |

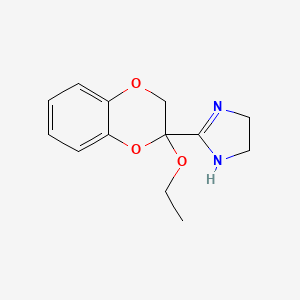

Nombre IUPAC |

2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15) |

Clave InChI |

PXTLRBYNGGDZBN-UHFFFAOYSA-N |

SMILES |

CCOC1(COC2=CC=CC=C2O1)C3=NCCN3 |

SMILES canónico |

CCOC1(COC2=CC=CC=C2O1)C3=NCCN3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

96576-25-9 (hydrochloride) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(2-(2-ethoxy-1,4-benzodioxanyl))-2-imidazoline hydrochloride ethoxyidazoxan ethoxyidazoxan hydrochloride RX 811033 RX 811059 RX-811033 RX-811059A RX811059A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.